molecular formula C2Cl2F4 B072178 1,1-Dichloro-1,2,2,2-tetrafluoroethane CAS No. 1320-37-2

1,1-Dichloro-1,2,2,2-tetrafluoroethane

Cat. No. B072178
CAS RN: 1320-37-2
M. Wt: 170.92 g/mol
InChI Key: BAMUEXIPKSRTBS-UHFFFAOYSA-N
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Patent
US07638659B2

Procedure details

In the reactor 101, GeF4 and hexachloroethane in the reaction feed contact the catalyst (e.g., AlCl3) held in the catalyst bed. The reactor 101 can be at a temperature of about 220° to about 375° C. and at a pressure of about 500 to 800 psig (i.e., about 3.45 MPa to about 5.52 MPa). In one embodiment, the inventor has observed that hexachloroethane and GeF4 in the reaction feed can react to form CFC-113 with high yield and good selectivity at a reaction temperature of about 310° C. and a molar ratio of hexachloroethane to GeF4 of about 1:1.67. Other potential fluorination products can include 1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a), 1,2-dichloro-1,2,2,2-tetrafluoroethane (CFC-114a), 1-chloro-1,1,2,2,2-pentafluoroethane (CFC-115), and/or other fluorine-substituted chloroethanes. In another embodiment, the inventor has observed that hexachloroethane and GeF4 in the reaction feed can react to form CFC-114a (about 73%) and CFC-115 (about 27%) at a reaction temperature of about 340° C. and a molar ratio of hexachloroethane to GeF4 of about 1:2.75.
[Compound]
Name
1,2-dichloro-1,2,2,2-tetrafluoroethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
fluorine-substituted chloroethanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Yield
73%
Yield
27%

Identifiers

REACTION_CXSMILES
[Ge](F)(F)(F)F.ClC(Cl)(Cl)C(Cl)(Cl)Cl.[Al+3].[Cl-].[Cl-].[Cl-].[Cl:18][C:19]([Cl:25])(Cl)[C:20]([F:23])([F:22])[F:21].[Cl:26][C:27]([F:33])([F:32])[C:28]([F:31])([F:30])[F:29]>C(Cl)(F)(F)C(Cl)(Cl)F>[C:20]([F:23])([F:22])([F:21])[C:19]([Cl:25])([Cl:18])[F:29].[C:28]([F:31])([F:30])([F:29])[C:27]([Cl:26])([F:33])[F:32] |f:2.3.4.5|

Inputs

Step One
Name
1,2-dichloro-1,2,2,2-tetrafluoroethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(F)(F)F)(F)F
Step Three
Name
fluorine-substituted chloroethanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(Cl)(Cl)Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ge](F)(F)(F)F
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(F)(Cl)Cl)(F)(F)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ge](F)(F)(F)F
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(Cl)(Cl)Cl)(Cl)Cl
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(Cl)(Cl)Cl)(Cl)Cl
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ge](F)(F)(F)F
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(Cl)(Cl)Cl)(Cl)Cl
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ge](F)(F)(F)F
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(F)(F)F)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be at a temperature of about 220° to about 375° C. and at a pressure of about 500 to 800 psig (i.e., about 3.45 MPa to about 5.52 MPa)
CUSTOM
Type
CUSTOM
Details
can react
CUSTOM
Type
CUSTOM
Details
with high yield
CUSTOM
Type
CUSTOM
Details
at a reaction temperature of about 310° C.
CUSTOM
Type
CUSTOM
Details
can react

Outcomes

Product
Name
Type
product
Smiles
C(C(F)(Cl)Cl)(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%
Name
Type
product
Smiles
C(C(F)(F)Cl)(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07638659B2

Procedure details

In the reactor 101, GeF4 and hexachloroethane in the reaction feed contact the catalyst (e.g., AlCl3) held in the catalyst bed. The reactor 101 can be at a temperature of about 220° to about 375° C. and at a pressure of about 500 to 800 psig (i.e., about 3.45 MPa to about 5.52 MPa). In one embodiment, the inventor has observed that hexachloroethane and GeF4 in the reaction feed can react to form CFC-113 with high yield and good selectivity at a reaction temperature of about 310° C. and a molar ratio of hexachloroethane to GeF4 of about 1:1.67. Other potential fluorination products can include 1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a), 1,2-dichloro-1,2,2,2-tetrafluoroethane (CFC-114a), 1-chloro-1,1,2,2,2-pentafluoroethane (CFC-115), and/or other fluorine-substituted chloroethanes. In another embodiment, the inventor has observed that hexachloroethane and GeF4 in the reaction feed can react to form CFC-114a (about 73%) and CFC-115 (about 27%) at a reaction temperature of about 340° C. and a molar ratio of hexachloroethane to GeF4 of about 1:2.75.
[Compound]
Name
1,2-dichloro-1,2,2,2-tetrafluoroethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
fluorine-substituted chloroethanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Yield
73%
Yield
27%

Identifiers

REACTION_CXSMILES
[Ge](F)(F)(F)F.ClC(Cl)(Cl)C(Cl)(Cl)Cl.[Al+3].[Cl-].[Cl-].[Cl-].[Cl:18][C:19]([Cl:25])(Cl)[C:20]([F:23])([F:22])[F:21].[Cl:26][C:27]([F:33])([F:32])[C:28]([F:31])([F:30])[F:29]>C(Cl)(F)(F)C(Cl)(Cl)F>[C:20]([F:23])([F:22])([F:21])[C:19]([Cl:25])([Cl:18])[F:29].[C:28]([F:31])([F:30])([F:29])[C:27]([Cl:26])([F:33])[F:32] |f:2.3.4.5|

Inputs

Step One
Name
1,2-dichloro-1,2,2,2-tetrafluoroethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(F)(F)F)(F)F
Step Three
Name
fluorine-substituted chloroethanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(Cl)(Cl)Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ge](F)(F)(F)F
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(F)(Cl)Cl)(F)(F)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ge](F)(F)(F)F
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(Cl)(Cl)Cl)(Cl)Cl
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(Cl)(Cl)Cl)(Cl)Cl
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ge](F)(F)(F)F
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(Cl)(Cl)Cl)(Cl)Cl
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ge](F)(F)(F)F
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(F)(F)F)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be at a temperature of about 220° to about 375° C. and at a pressure of about 500 to 800 psig (i.e., about 3.45 MPa to about 5.52 MPa)
CUSTOM
Type
CUSTOM
Details
can react
CUSTOM
Type
CUSTOM
Details
with high yield
CUSTOM
Type
CUSTOM
Details
at a reaction temperature of about 310° C.
CUSTOM
Type
CUSTOM
Details
can react

Outcomes

Product
Name
Type
product
Smiles
C(C(F)(Cl)Cl)(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%
Name
Type
product
Smiles
C(C(F)(F)Cl)(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.